tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C15H21NO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a benzylsulfonyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzylsulfonyl chloride in the presence of a base. The tert-butyl ester group is introduced through esterification reactions. Common reagents used in these reactions include bases like triethylamine or sodium hydride, and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may involve continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Various substituted azetidines.
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated azetidines.
Hydrolysis: Azetidine-1-carboxylic acid derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound is investigated for its potential in drug discovery and development. Azetidine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a precursor for the synthesis of bioactive molecules .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group may enhance the compound’s binding affinity to these targets, while the azetidine ring can influence the overall molecular conformation and reactivity .
Comparison with Similar Compounds
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which can significantly alter its chemical reactivity and biological activity compared to other azetidine derivatives. This makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-benzylsulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(17)16-9-13(10-16)21(18,19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPJJYLMCTZZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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